molecular formula C6H7NO4 B13533394 2-((5-Methylisoxazol-4-YL)oxy)acetic acid

2-((5-Methylisoxazol-4-YL)oxy)acetic acid

Cat. No.: B13533394
M. Wt: 157.12 g/mol
InChI Key: JGQVBUSIZFHHOP-UHFFFAOYSA-N
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Description

2-[(5-methyl-1,2-oxazol-4-yl)oxy]acetic acid is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methyl-1,2-oxazol-4-yl)oxy]acetic acid typically involves the cyclodehydration of appropriate precursors. One common method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide, followed by cyclodehydration in sulfuric acid to yield the oxazole ring

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced techniques might be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(5-methyl-1,2-oxazol-4-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents into the oxazole ring.

Scientific Research Applications

2-[(5-methyl-1,2-oxazol-4-yl)oxy]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-methyl-1,2-oxazol-4-yl)oxy]acetic acid is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The oxazole ring can facilitate binding to these targets, leading to various biological effects. Further research is needed to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: The parent compound with a similar structure but without the acetic acid moiety.

    Isoxazole: A structural isomer with the oxygen and nitrogen atoms in different positions.

    Oxadiazole: A related heterocycle with two nitrogen atoms in the ring.

Uniqueness

2-[(5-methyl-1,2-oxazol-4-yl)oxy]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetic acid moiety enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H7NO4

Molecular Weight

157.12 g/mol

IUPAC Name

2-[(5-methyl-1,2-oxazol-4-yl)oxy]acetic acid

InChI

InChI=1S/C6H7NO4/c1-4-5(2-7-11-4)10-3-6(8)9/h2H,3H2,1H3,(H,8,9)

InChI Key

JGQVBUSIZFHHOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)OCC(=O)O

Origin of Product

United States

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